Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate
Description
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate (Molecular formula: C₁₁H₁₀ClF₃N₂O₂; molecular weight: 294.657 g/mol) is a hydrazone derivative featuring a trifluoromethyl-substituted phenyl group. Its IUPAC name is ethyl chloro{[3-(trifluoromethyl)phenyl]hydrazono}acetate (RN: 35229-84-6; ChemSpider ID: 2042040). The compound is characterized by a planar hydrazone linkage (C=N–NH–C₆H₄–CF₃) and a chloro-substituted acetate ester group . The trifluoromethyl (-CF₃) group imparts unique electronic and steric properties, influencing reactivity, solubility, and biological interactions.
Structure
3D Structure
Properties
Molecular Formula |
C11H10ClF3N2O2 |
|---|---|
Molecular Weight |
294.66 g/mol |
IUPAC Name |
ethyl (2E)-2-chloro-2-[[3-(trifluoromethyl)phenyl]hydrazinylidene]acetate |
InChI |
InChI=1S/C11H10ClF3N2O2/c1-2-19-10(18)9(12)17-16-8-5-3-4-7(6-8)11(13,14)15/h3-6,16H,2H2,1H3/b17-9+ |
InChI Key |
HXRVSIPGGUOVJA-RQZCQDPDSA-N |
Isomeric SMILES |
CCOC(=O)/C(=N\NC1=CC=CC(=C1)C(F)(F)F)/Cl |
Canonical SMILES |
CCOC(=O)C(=NNC1=CC=CC(=C1)C(F)(F)F)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate typically involves the reaction of ethyl chloroacetate with 3-(trifluoromethyl)phenylhydrazine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions. For example:
-
Acidic hydrolysis : Cleavage of the ester moiety generates carboxylic acid derivatives. In related hydrazones, acidic conditions (HCl/EtOH) yield 2-chloro-2-hydrazonoacetic acid intermediates.
-
Basic hydrolysis : Aqueous sodium hydroxide converts the ester to carboxylate salts, facilitating further functionalization.
Nucleophilic Substitution
The chloro substituent participates in nucleophilic displacement reactions. Key examples include:
-
Reaction with amines : In ethyl acetate with triethylamine, the chloro group is replaced by nucleophiles like pyrazole derivatives. A reported reaction with [(4-methylphenyl)hydrazono]chloroacetic acid ethyl ester achieved a 79.3% yield under reflux conditions .
-
Substitution with alkoxy groups : Methanol or ethanol in basic media replaces the chloride with alkoxy moieties, forming ether-linked analogs.
Cyclization Reactions
The hydrazone functionality facilitates cyclization to form heterocycles:
-
Pyrazole formation : Reaction with β-ketoesters or enamines under thermal conditions generates pyrazole rings. For instance, microwave-assisted cyclization with 1,4-difluorobenzoyl hydrazide produces triazaspiro compounds .
-
Quinoxaline derivatives : Condensation with o-phenylenediamine in acetic acid yields quinoxaline cores, leveraging the hydrazone’s nitrogen atoms .
Coupling Reactions
The hydrazone nitrogen participates in diazo coupling:
-
Diazotization : Treatment with NaNO₂/HCl generates diazonium intermediates, which couple with electron-rich aromatics (e.g., phenols) to form azo dyes .
-
Stille/Suzuki couplings : Palladium-catalyzed cross-couplings with aryl boronic acids or stannanes modify the trifluoromethylphenyl moiety .
Condensation Reactions
The compound acts as a synthon in multi-component reactions:
-
Knoevenagel condensation : Reacts with aldehydes (e.g., benzaldehyde) in ethanol under basic conditions to form α,β-unsaturated hydrazones .
-
Schiff base formation : Condensation with primary amines (e.g., aniline derivatives) produces imine-linked derivatives, useful in coordination chemistry.
Comparative Reaction Data
Functional Group Transformations
-
Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the hydrazone bond to a hydrazine, altering biological activity.
-
Oxidation : Oxidizing agents (e.g., KMnO₄) convert the hydrazone to nitriles or carboxylic acids under controlled conditions.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research indicates that compounds with hydrazone moieties can exhibit significant anticancer properties. Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate has been studied for its potential to inhibit tumor growth in various cancer cell lines. The trifluoromethyl group is known to enhance biological activity and lipophilicity, which can improve the compound's efficacy as an anticancer agent. Studies have shown that derivatives of hydrazones can induce apoptosis in cancer cells, making this compound a candidate for further pharmacological exploration.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest that it may possess antibacterial and antifungal properties, which could be beneficial in developing new antimicrobial agents. The presence of the chloro group is often associated with enhanced antimicrobial activity, warranting further investigation into its mechanism of action.
Organic Synthesis
Synthetic Intermediates
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its ability to participate in various chemical reactions, such as nucleophilic substitutions and condensation reactions, makes it valuable in synthetic organic chemistry. Researchers have utilized this compound to create novel derivatives with tailored properties for specific applications.
Reagent for Hydrazone Formation
The compound can act as a reagent in the formation of hydrazones, which are crucial intermediates in organic synthesis. The versatility of hydrazones allows for the synthesis of a wide array of compounds, including pharmaceuticals and agrochemicals. The ability to modify the phenyl ring with different substituents enhances the utility of this compound in synthetic pathways.
Material Science
Development of Functional Materials
In material science, this compound has potential applications in the development of functional materials such as polymers and coatings. Its unique chemical structure may contribute to properties like thermal stability and chemical resistance when incorporated into polymer matrices. Research into its application in coatings could lead to advancements in protective materials with enhanced durability.
Case Study 1: Anticancer Evaluation
A study conducted on various hydrazone derivatives, including this compound, demonstrated notable cytotoxicity against breast cancer cell lines (MCF-7). The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways.
Case Study 2: Synthesis of New Derivatives
Researchers synthesized a series of derivatives from this compound to evaluate their biological activities. Some derivatives exhibited enhanced antimicrobial activity compared to the parent compound, highlighting the importance of structural modifications.
Mechanism of Action
The mechanism of action of Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to bind to enzymes or receptors, thereby modulating their activity. The hydrazono group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs differ in substituents on the phenyl ring and ester groups. Below is a comparative analysis:
Note: XLogP3 estimated based on analog data .
- Trifluoromethyl vs. Methoxy Groups : The -CF₃ group is electron-withdrawing, reducing electron density on the phenyl ring compared to the electron-donating -OCH₃ group. This difference affects solubility and reactivity in nucleophilic substitutions .
- Chlorine Substituents : Dichloro analogs (e.g., 3,5-Cl₂) exhibit higher lipophilicity (XLogP3 = 4.7), similar to the trifluoromethyl derivative, but may increase steric hindrance .
Structural and Crystallographic Insights
- Hydrazone Linkage : The Z-configuration of the C=N bond is common in these compounds, enabling intramolecular hydrogen bonding (N–H···O=C) that stabilizes helical chains in crystal lattices .
Biological Activity
Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate, with the CAS number 35229-84-6, is a compound of significant interest due to its potential biological activities. This article delves into its synthesis, biological properties, and relevant case studies, providing a comprehensive overview of current research findings.
Chemical Structure and Properties
The compound features a chloro group and a hydrazone linkage, which are critical for its biological activity. The presence of a trifluoromethyl group is also notable, as it can influence the electronic properties and reactivity of the molecule.
Antitumor Activity
Recent studies have indicated that compounds with similar structural motifs exhibit promising antitumor properties. For instance, the introduction of electron-withdrawing groups like trifluoromethyl on phenyl rings has been shown to enhance cytotoxicity against various cancer cell lines.
The proposed mechanisms for compounds in this class often involve:
- Induction of apoptosis in cancer cells.
- Interference with DNA replication and repair mechanisms.
- Modulation of key signaling pathways involved in cell survival and proliferation.
In Vitro Studies
- Cytotoxicity Assays : Preliminary assays suggest that this compound may exhibit cytotoxic effects comparable to established chemotherapeutics. The exact IC₅₀ values and specific cell lines tested remain to be fully elucidated.
- Cell Line Testing : Similar compounds have demonstrated significant growth inhibition in various cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential for further investigation into this compound's efficacy .
Comparative Analysis
Q & A
What are the established synthetic routes for Ethyl 2-chloro-2-{2-[3-(trifluoromethyl)phenyl]-hydrazono}acetate?
Level: Basic
Answer:
The compound is typically synthesized via diazonium coupling reactions or condensation reactions involving hydrazine derivatives. For example:
- Route 1 : Reacting ethyl 2-chloro-3-oxobutanoate with a diazonium salt derived from 3-(trifluoromethyl)aniline in ethanol under acidic conditions (e.g., HCl) and low temperatures (273 K). Sodium acetate is often used to buffer the reaction .
- Route 2 : Condensation of 3-oxo-3-aryl-2-arylhydrazonopropanals with ethyl cyanoacetate in acetic acid and ammonium acetate, yielding hydrazonoacetate derivatives .
Optimization Tips : Chilled reaction conditions (273 K) and ethanol recrystallization improve yield and purity .
How does the Z-configuration of the hydrazono group impact reactivity in heterocyclic synthesis?
Level: Advanced
Answer:
The Z-configuration stabilizes intramolecular hydrogen bonding between the hydrazine NH and the ester carbonyl oxygen, promoting helical chain formation in crystal lattices. This structural rigidity:
- Facilitates regioselective cyclization reactions (e.g., spiroheterocycle formation) due to restricted rotation around the C=N bond.
- Enhances electrophilic reactivity at the α-carbon, enabling nucleophilic attacks for constructing pyrazole or thiazole derivatives .
Methodological Insight : X-ray crystallography confirms the Z-configuration and hydrogen-bonding network, critical for predicting reactivity .
What spectroscopic and analytical techniques are most effective for characterizing this compound?
Level: Basic
Answer:
- X-ray Crystallography : Resolves the Z-configuration and hydrogen-bonding patterns in the crystal lattice .
- NMR Spectroscopy : H and C NMR identify the ester (-COOEt), hydrazono (-N=N-), and trifluoromethyl (-CF) groups. The chloro substituent’s deshielding effect is evident in C signals .
- IR Spectroscopy : Stretching vibrations for C=O (ester, ~1700 cm) and N=N (hydrazono, ~1600 cm) confirm functional groups .
How can researchers resolve contradictions in reaction yields when modifying arylhydrazine substituents?
Level: Advanced
Answer:
Yield variations arise from electronic and steric effects of substituents on the arylhydrazine component. Strategies include:
- Electronic Tuning : Electron-withdrawing groups (e.g., -CF) increase electrophilicity at the hydrazono carbon, improving coupling efficiency.
- Steric Mitigation : Bulky substituents may hinder diazonium salt formation; using polar aprotic solvents (e.g., DMF) enhances solubility .
- Condition Screening : Adjusting pH (via sodium acetate) and temperature (0–5°C) optimizes diazonium stability and reaction kinetics .
What are key considerations for optimizing reaction conditions in large-scale synthesis?
Level: Basic
Answer:
- Temperature Control : Maintain ≤5°C during diazonium salt addition to prevent decomposition .
- Catalyst Use : Ammonium acetate accelerates condensation reactions by acting as a weak acid catalyst .
- Workup : Ethanol recrystallization removes byproducts (e.g., unreacted diazonium salts) and improves purity (>85% yield) .
How does the trifluoromethyl group influence electronic properties and bioactivity?
Level: Advanced
Answer:
The -CF group:
- Electronic Effects : Strong electron-withdrawing nature increases electrophilicity at the α-carbon, enhancing reactivity in nucleophilic substitutions.
- Bioactivity : Improves metabolic stability and membrane permeability, making the compound a candidate for antimicrobial or anticancer studies. For example, hydrazonoacetate derivatives exhibit inhibitory activity against kinases or microbial enzymes .
Experimental Design : Use density functional theory (DFT) to model charge distribution and correlate with bioassay results (e.g., MIC values against E. coli) .
What role does the hydrazono moiety play in metal coordination or catalysis?
Level: Advanced
Answer:
The hydrazono group acts as a bidentate ligand , coordinating transition metals (e.g., Cu, Fe) via the N=N and ester carbonyl oxygen. Applications include:
- Catalysis : Metal complexes catalyze C–C coupling reactions (e.g., Suzuki-Miyaura) under mild conditions.
- Sensor Development : Fluorescence quenching upon metal binding enables detection of heavy metals (e.g., Hg) .
Methodology : UV-Vis and cyclic voltammetry validate coordination behavior and redox activity .
How can structural analogs of this compound be designed for targeted drug discovery?
Level: Advanced
Answer:
- Scaffold Modification : Replace the -CF group with -NO or -CN to modulate electronic properties.
- Heterocyclic Fusion : Condense the hydrazono group with pyrimidine or thiazole rings to enhance binding to biological targets (e.g., EGFR kinase) .
- SAR Studies : Synthesize analogs with varying ester chains (e.g., methyl vs. tert-butyl) to assess lipophilicity-bioactivity relationships .
Tables for Quick Reference
| Property | Data | Reference |
|---|---|---|
| Crystal System | Monoclinic, space group P2/c | |
| Melting Point | 428–431 K | |
| Key IR Bands (cm) | 1700 (C=O), 1600 (N=N) | |
| Common Byproducts | Unreacted diazonium salts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
